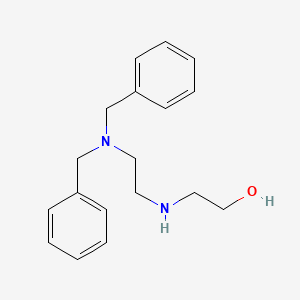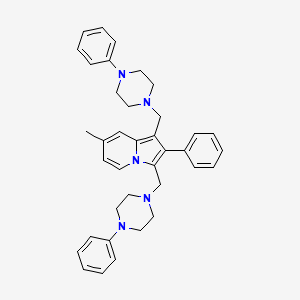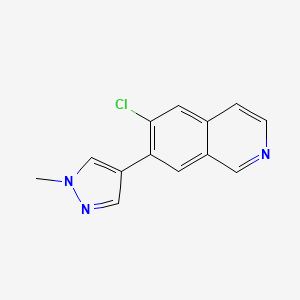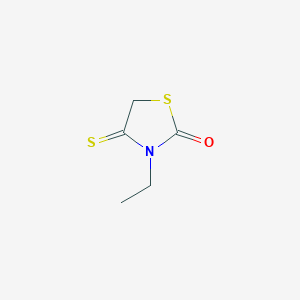
5-Benzyl-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzyl-2-thioxothiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family This compound features a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Benzyl-2-thioxothiazolidin-4-one involves the condensation of aromatic aldehydes with rhodanine under microwave irradiation using glycine as a catalyst . This solvent-free method is environmentally friendly and yields the desired product efficiently. The reaction typically involves mixing benzaldehyde and rhodanine in a 1:1.3 ratio, with glycine as the catalyst, and subjecting the mixture to microwave irradiation at a power of 500 W for 5 minutes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as solvent-free reactions and the use of non-toxic catalysts, are often employed to minimize environmental impact.
化学反応の分析
Types of Reactions
5-Benzyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Condensation Reactions: The compound can participate in Knoevenagel condensation reactions with aromatic aldehydes to form benzylidene derivatives.
Cycloaddition Reactions: It can undergo 1,3-dipolar cycloaddition reactions with azomethine ylides to form spiro-oxindole derivatives.
Common Reagents and Conditions
Knoevenagel Condensation: Aromatic aldehydes, glycine (catalyst), microwave irradiation.
Cycloaddition: Isatin, l-proline, microwave irradiation.
Major Products Formed
Benzylidene Derivatives: Formed through Knoevenagel condensation.
Spiro-Oxindole Derivatives: Formed through cycloaddition reactions.
科学的研究の応用
5-Benzyl-2-thioxothiazolidin-4-one has diverse applications in scientific research:
作用機序
The mechanism of action of 5-Benzyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of PIM kinases, which are involved in regulating cellular processes such as survival, apoptosis, and proliferation . By inhibiting these kinases, the compound can modulate the expression of key proteins and pathways, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
2-Thioxothiazolidin-4-one: Shares the thiazolidine core structure but lacks the benzyl group at the 5-position.
Thiazolidine-2,4-dione: Similar five-membered ring structure but with different substituents at the 2 and 4 positions.
Uniqueness
5-Benzyl-2-thioxothiazolidin-4-one is unique due to the presence of both the benzyl and thioxo groups, which enhance its reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for developing new therapeutic agents and exploring novel chemical reactions.
特性
分子式 |
C10H9NOS2 |
|---|---|
分子量 |
223.3 g/mol |
IUPAC名 |
5-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H9NOS2/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13) |
InChIキー |
HEFVAMUJRPNDFW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=S)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,2-Dioxaborolane, 2-[4-chloro-2-(difluoromethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-](/img/structure/B13941668.png)
![4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]butan-1-ol](/img/structure/B13941672.png)










![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)
![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)
